4-Acetyl-3-fluorobenzonitrile

Description

BenchChem offers high-quality 4-Acetyl-3-fluorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetyl-3-fluorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

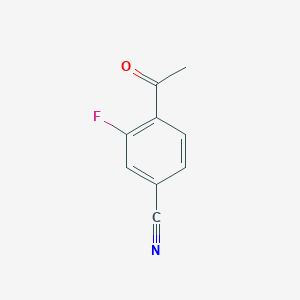

Structure

3D Structure

Properties

IUPAC Name |

4-acetyl-3-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c1-6(12)8-3-2-7(5-11)4-9(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUKFDAMYXSCGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352144-78-5 | |

| Record name | 4-acetyl-3-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-acetyl-3-fluorobenzonitrile: Properties, Synthesis, and Applications

This document provides a comprehensive technical overview of 4-acetyl-3-fluorobenzonitrile, a key fluorinated aromatic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this guide synthesizes its chemical properties, reactivity, synthesis protocols, and strategic applications, grounding all claims in authoritative data.

Core Compound Identification

4-acetyl-3-fluorobenzonitrile is a trifunctional aromatic compound featuring a nitrile, a ketone, and a fluorine substituent. This unique combination of electron-withdrawing groups imparts distinct electronic properties, making it a valuable intermediate for creating complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents and specialty materials.[1]

| Identifier | Value |

| IUPAC Name | 4-acetyl-3-fluorobenzonitrile[2] |

| CAS Number | 1352144-78-5[2][3][4][5] |

| Molecular Formula | C₉H₆FNO[2][3][6][7] |

| Molecular Weight | 163.15 g/mol [3][4] |

| InChI Key | FPUKFDAMYXSCGA-UHFFFAOYSA-N[2][6] |

| Canonical SMILES | CC(=O)C1=C(C=C(C=C1)C#N)F[6] |

Physicochemical and Spectroscopic Profile

The physical properties and spectral characteristics of a compound are foundational to its application in synthetic chemistry. They dictate handling procedures, purification strategies, and analytical confirmation of its structure.

Physical Properties

| Property | Value | Source |

| Physical Form | Solid | [2] |

| Storage Temperature | Room Temperature | [2] |

| Purity | ≥97% (Typical) | [2] |

Note: Experimental data for melting point, boiling point, and solubility are not widely published. Researchers should perform their own characterization.

Spectroscopic Data (Predicted & Inferred)

| Technique | Predicted Characteristic Signals |

| ¹H NMR | - Acetyl Protons (-CH₃): A singlet expected around δ 2.6-2.7 ppm.- Aromatic Protons: Three protons on the benzene ring will appear as complex multiplets due to H-H and H-F coupling. The proton between the acetyl and fluoro groups will likely be the most downfield, followed by the proton ortho to the nitrile. |

| ¹³C NMR | - Nitrile Carbon (-C≡N): Expected around δ 117-119 ppm.- Carbonyl Carbon (-C=O): Expected around δ 195-198 ppm.- Aromatic Carbons: Six distinct signals are expected. The carbon attached to the fluorine will show a large one-bond C-F coupling constant (¹JCF ≈ 250 Hz). Other carbons will show smaller two- or three-bond C-F couplings. |

| IR Spectroscopy | - Nitrile Stretch (C≡N): A sharp, medium-intensity peak around 2220-2240 cm⁻¹.- Carbonyl Stretch (C=O): A strong, sharp peak around 1680-1700 cm⁻¹.- Aromatic C=C Stretch: Peaks in the 1400-1600 cm⁻¹ region.- C-F Stretch: A strong peak in the 1100-1250 cm⁻¹ region. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A prominent peak at m/z 163.04.- Key Fragments: Loss of a methyl group ([M-15]⁺) to give m/z 148; loss of an acetyl group ([M-43]⁺) to give m/z 120. |

Synthesis and Chemical Reactivity

The utility of 4-acetyl-3-fluorobenzonitrile stems from its synthetic accessibility and the versatile reactivity of its functional groups.

Synthetic Pathway

One efficient method for synthesizing substituted benzonitriles involves palladium-catalyzed cyanation reactions. A plausible and high-yielding route starts from a corresponding brominated precursor.[3]

Sources

- 1. 3-Acetyl-4-fluorobenzonitrile | 267875-54-7 | Benchchem [benchchem.com]

- 2. 4-Acetyl-3-fluorobenzonitrile | 1352144-78-5 [sigmaaldrich.com]

- 3. 4-acetyl-3-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 1352144-78-5|4-Acetyl-3-fluorobenzonitrile|BLD Pharm [bldpharm.com]

- 6. PubChemLite - 4-acetyl-3-fluorobenzonitrile (C9H6FNO) [pubchemlite.lcsb.uni.lu]

- 7. labshake.com [labshake.com]

- 8. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Fluorobenzonitrile(1194-02-1) 1H NMR spectrum [chemicalbook.com]

- 10. 4-Acetylbenzonitrile(1443-80-7) 1H NMR [m.chemicalbook.com]

- 11. Benzonitrile, 4-acetyl- [webbook.nist.gov]

4-acetyl-3-fluorobenzonitrile structure and molecular weight

An In-Depth Technical Guide to 4-acetyl-3-fluorobenzonitrile: Structure, Properties, Synthesis, and Applications

Abstract

4-acetyl-3-fluorobenzonitrile is a strategically important fluorinated aromatic compound that has garnered significant attention from the scientific community, particularly those in drug discovery and materials science. Its unique molecular architecture, featuring an acetyl, a fluoro, and a nitrile group, imparts a distinct reactivity profile, positioning it as a versatile building block for the synthesis of complex organic molecules. The presence of the fluorine atom is particularly noteworthy, as its incorporation into pharmaceutical candidates can profoundly enhance metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive technical overview of 4-acetyl-3-fluorobenzonitrile, covering its fundamental physicochemical properties, structural details, synthetic methodologies, and key applications, with a focus on providing actionable insights for researchers and development professionals.

Physicochemical and Structural Properties

A thorough understanding of a compound's properties is foundational to its application. 4-acetyl-3-fluorobenzonitrile is an off-white to light yellow solid at room temperature.[1] Its key identifiers and properties are summarized below.

Table 1: Chemical Identity of 4-acetyl-3-fluorobenzonitrile

| Identifier | Value |

|---|---|

| CAS Number | 1352144-78-5[2][3] |

| Molecular Formula | C₉H₆FNO[2][4] |

| Molecular Weight | 163.15 g/mol [2] |

| IUPAC Name | 4-acetyl-3-fluorobenzonitrile[3] |

| InChI Key | FPUKFDAMYXSCGA-UHFFFAOYSA-N[1][3] |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1F)C#N[4] |

Structural Analysis

The structure of 4-acetyl-3-fluorobenzonitrile is characterized by a benzene ring substituted with three distinct functional groups. The interplay of their electronic effects governs the molecule's reactivity.

-

Nitrile Group (-CN): A strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution.

-

Acetyl Group (-COCH₃): Another electron-withdrawing group that further contributes to the deactivation of the ring.

-

Fluoro Group (-F): Exhibits a dual electronic effect. It is electron-withdrawing via induction but electron-donating through resonance. This unique property makes it a valuable substituent in medicinal chemistry.

The combined electron-withdrawing nature of these groups makes the aromatic ring electron-deficient, influencing its interaction with biological targets and its utility as a synthetic intermediate.[5]

Synthesis and Mechanistic Insights

The synthesis of 4-acetyl-3-fluorobenzonitrile can be approached from various precursors. A logical retrosynthetic analysis helps in identifying viable starting materials and reaction pathways.

Caption: Retrosynthetic analysis of 4-acetyl-3-fluorobenzonitrile.

Synthetic Protocol: Palladium-Catalyzed Acetylation

One documented method for synthesizing 4-acetyl-3-fluorobenzonitrile involves a palladium-catalyzed cross-coupling reaction. This approach offers high yield and functional group tolerance.

Reaction Scheme: Synthesis from 1-(4-Bromo-2-fluorophenyl)ethanone and a cyanide source. A more direct documented route involves the acetylation of a suitable precursor.[2]

Step-by-Step Protocol: A representative synthesis involves the reaction of a brominated precursor with an acetylating agent in the presence of a palladium catalyst.[2]

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide precursor (e.g., 4-bromo-2-fluorobenzonitrile), a palladium catalyst such as Palladium(II) acetate, and a suitable phosphine ligand like 1,2-bis(diphenylphosphino)ethane (dppe).

-

Reagent Addition: Add a base, such as sodium carbonate, and any necessary co-catalysts or additives like potassium iodide. The solvent of choice is typically a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Acetylation: Introduce the acetyl source.

-

Reaction Conditions: Heat the reaction mixture to a high temperature (e.g., 130°C) and stir for an extended period (e.g., 24 hours) to ensure complete conversion.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified using column chromatography on silica gel to yield pure 4-acetyl-3-fluorobenzonitrile.

Causality: The choice of a palladium catalyst and a phosphine ligand is critical for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. The high temperature is necessary to overcome the activation energy of the reaction, and the inert atmosphere prevents the degradation of the catalyst and reagents.

Caption: Experimental workflow for Palladium-catalyzed synthesis.

Spectroscopic Characterization

Unambiguous structural confirmation is paramount. While specific spectra for this exact compound require experimental acquisition, its expected spectroscopic signatures can be predicted based on its structure and data from analogous compounds like 4-fluorobenzonitrile.[6][7]

-

¹H NMR: The spectrum would show signals in the aromatic region (around 7-8 ppm) corresponding to the three protons on the benzene ring, with splitting patterns dictated by H-H and H-F coupling. A sharp singlet for the methyl protons of the acetyl group would appear upfield (around 2.5 ppm).

-

¹³C NMR: The spectrum would display nine distinct carbon signals, including the nitrile carbon (~118 ppm), the ketone carbonyl carbon (~195 ppm), and carbons attached to fluorine showing characteristic C-F coupling.

-

IR Spectroscopy: Key vibrational bands would confirm the presence of the functional groups: a strong absorption around 2230 cm⁻¹ for the nitrile (C≡N) stretch and another strong band around 1700 cm⁻¹ for the ketone (C=O) stretch.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 163, corresponding to the molecular weight of the compound.

Applications in Research and Drug Development

4-acetyl-3-fluorobenzonitrile is not an end product but a valuable intermediate. Its functional groups serve as handles for further chemical transformations, making it a key building block for more complex molecular architectures.[5]

-

Pharmaceutical Synthesis: It is a precursor for synthesizing a variety of heterocyclic compounds that form the core of many pharmaceutical agents. Its derivatives are investigated for anti-inflammatory, antimicrobial, and anticancer properties.[5]

-

Agrochemicals: Similar to its role in pharmaceuticals, it can be used to develop new pesticides and herbicides.[8]

-

Materials Science: The compound can be incorporated into polymers to enhance properties like thermal stability.[5]

Caption: Potential synthetic transformations of 4-acetyl-3-fluorobenzonitrile.

Safety and Handling

Proper handling of 4-acetyl-3-fluorobenzonitrile is essential in a research setting. It is classified as harmful and requires appropriate safety precautions.

Table 2: GHS Hazard Information

| Category | Information |

|---|---|

| Pictogram | GHS07 (Harmful)[3] |

| Signal Word | Warning[3] |

| Hazard Statements | H302: Harmful if swallowed.[3]H312: Harmful in contact with skin.[3]H315: Causes skin irritation.[3]H319: Causes serious eye irritation.[3]H332: Harmful if inhaled.[3]H335: May cause respiratory irritation.[3] |

| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338[3] |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9]

-

Avoid breathing dust, fumes, or vapors.[9]

-

Wash hands thoroughly after handling.[9]

-

Store in a tightly closed container in a dry, cool place.[1][3]

Conclusion

4-acetyl-3-fluorobenzonitrile stands out as a high-value chemical intermediate with significant potential in the fields of drug discovery, agrochemicals, and material science. Its well-defined structure, characterized by a unique combination of electron-withdrawing groups, provides a versatile platform for the synthesis of novel and complex molecules. By understanding its properties, synthesis, and reactivity, researchers can effectively leverage this compound to accelerate innovation and develop next-generation products.

References

-

Orbit Science. (n.d.). Safety Data Sheet: 4-Acetylbenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorobenzonitrile | C7H4FN | CID 14517. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzonitrile, 4-fluoro- (CAS 1194-02-1). Retrieved from [Link]

- Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Research on the synthesis of 4-fluorobenzonitrile. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-acetyl-4-fluorobenzonitrile (C9H6FNO). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

PubMed. (2015). Discovery of 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole as a dual inhibitor of human P-glycoprotein and Staphylococcus aureus Nor A efflux pump. Retrieved from [Link]

Sources

- 1. 4-acetyl-3-fluorobenzonitrile CAS#: 1352144-78-5 [m.chemicalbook.com]

- 2. 4-acetyl-3-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Acetyl-3-fluorobenzonitrile | 1352144-78-5 [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 3-Acetyl-4-fluorobenzonitrile | 267875-54-7 | Benchchem [benchchem.com]

- 6. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Fluorobenzonitrile(1194-02-1) 13C NMR spectrum [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 4-Acetyl-3-fluorobenzonitrile (CAS 1352144-78-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetyl-3-fluorobenzonitrile, registered under CAS number 1352144-78-5, is a substituted aromatic compound of increasing interest in the fields of medicinal chemistry and materials science.[1][2] Its unique molecular architecture, featuring an acetyl group, a fluorine atom, and a nitrile moiety on a benzene ring, provides a versatile scaffold for the synthesis of more complex molecules. The electron-withdrawing nature of the fluorine and nitrile groups significantly influences the molecule's reactivity, making it a valuable intermediate in the development of novel therapeutic agents and advanced materials.[1] This guide provides a comprehensive overview of the characterization, synthesis, and potential applications of this compound, offering a technical resource for professionals in drug discovery and chemical research.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physicochemical properties is fundamental to its application. The key identifiers and properties of 4-Acetyl-3-fluorobenzonitrile are summarized below.

| Property | Value | Source |

| CAS Number | 1352144-78-5 | [3] |

| Molecular Formula | C₉H₆FNO | [4] |

| Molecular Weight | 163.15 g/mol | [4] |

| IUPAC Name | 4-acetyl-3-fluorobenzonitrile | [3] |

| Physical Form | Solid | [3] |

| Storage | Room temperature, sealed in dry conditions | [3][5] |

| InChI Key | FPUKFDAMYXSCGA-UHFFFAOYSA-N | [3] |

Structural Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetyl group. The aromatic region will display complex splitting patterns due to the fluorine-proton and proton-proton couplings. The methyl group will appear as a singlet, likely in the range of δ 2.5-2.7 ppm.

-

¹³C NMR: The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule. The nitrile carbon will have a characteristic chemical shift in the range of δ 115-120 ppm, while the carbonyl carbon of the acetyl group will appear further downfield, typically above δ 190 ppm. The fluorine atom will induce splitting of the signals for the carbon atoms in its vicinity (C-F coupling).

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, providing a direct confirmation of the fluorine's presence and chemical environment.

The IR spectrum of 4-Acetyl-3-fluorobenzonitrile will exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

-

A sharp, strong band around 2230 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration.

-

A strong, sharp peak in the region of 1680-1700 cm⁻¹ due to the C=O (ketone) stretching of the acetyl group.

-

C-F stretching vibrations, which typically appear in the fingerprint region between 1000 and 1400 cm⁻¹.

-

Aromatic C-H and C=C stretching bands.

Mass spectrometry will confirm the molecular weight of the compound. Under electron ionization (EI), a molecular ion peak (M⁺) at m/z 163 would be expected.[10] Fragmentation patterns would likely involve the loss of the methyl group (CH₃) and the carbonyl group (CO) from the acetyl moiety.

Synthesis of 4-Acetyl-3-fluorobenzonitrile

The synthesis of 4-Acetyl-3-fluorobenzonitrile can be achieved through various synthetic routes, with one documented method involving a palladium-catalyzed cross-coupling reaction.[4]

Synthetic Protocol Example

A plausible synthetic route is detailed in Chinese patent CN111517985A, which describes the preparation of 4-acetyl-3-fluoro-benzonitrile with a high yield.[4]

Reaction Scheme:

A synthetic route to 4-Acetyl-3-fluorobenzonitrile.

Step-by-Step Methodology:

-

Reaction Setup: To a reaction vessel under an inert atmosphere, add N,N-dimethylformamide (DMF), 4-bromo-3-fluorobenzonitrile, tributyl(1-ethoxyvinyl)tin, palladium diacetate (Pd(OAc)₂), 1,2-bis(diphenylphosphino)ethane (dppe), potassium iodide (KI), N,N,N',N'-tetramethylethylenediamine (TMEDA), and sodium carbonate.

-

Reaction Execution: Heat the reaction mixture to 130°C and stir for 24 hours.

-

Work-up: After cooling to room temperature, add ethyl acetate and stir. Filter the mixture to remove insoluble materials.

-

Extraction: Wash the organic phase sequentially with saturated brine and water.

-

Purification: Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure. Recrystallize the resulting residue from a mixture of ethyl acetate and n-hexane to obtain the final product as a pale yellow solid.[4]

Potential Applications in Drug Discovery and Development

While specific biological activities for 4-Acetyl-3-fluorobenzonitrile are not extensively documented, its structural motifs are prevalent in compounds of significant pharmacological interest. Substituted benzonitriles are recognized as important intermediates in the synthesis of a wide array of pharmaceutical agents.[11]

Role as a Chemical Intermediate

The presence of three distinct functional groups—nitrile, ketone, and fluoro-substituted aromatic ring—makes this compound a versatile building block for creating diverse molecular libraries. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ketone offers a handle for various condensation and addition reactions. The fluorinated ring is a common feature in modern pharmaceuticals, often enhancing metabolic stability, binding affinity, and lipophilicity.[2]

Potential Therapeutic Areas

-

Oncology and Inflammation: Fluorinated benzonitriles are key components in the development of targeted therapies for cancer and inflammatory diseases.[11] Their ability to participate in cross-coupling reactions is fundamental to constructing the complex molecular architectures required for high-potency drug candidates.

-

Neurological Disorders: Substituted benzonitriles have been explored as negative allosteric modulators (NAMs) of metabotropic glutamate receptor 5 (mGluR5), which are potential treatments for psychiatric conditions like anxiety and depression.[12]

-

Antimicrobial Agents: The core structure of 4-Acetyl-3-fluorobenzonitrile shares features with compounds investigated for their ability to inhibit bacterial efflux pumps, a mechanism to overcome multidrug resistance. For instance, a study on polysubstituted pyrroles identified a compound containing a 4-acetyl-3-(4-fluorophenyl) moiety as a dual inhibitor of human P-glycoprotein and Staphylococcus aureus NorA efflux pump.[13]

Experimental Workflow for Characterization

The following diagram outlines a standard workflow for the comprehensive characterization of a newly synthesized batch of 4-Acetyl-3-fluorobenzonitrile, ensuring its identity and purity.

Standard workflow for compound characterization.

Conclusion

4-Acetyl-3-fluorobenzonitrile is a valuable chemical entity with significant potential as an intermediate in the synthesis of novel compounds for the pharmaceutical and materials science industries. Its well-defined structure, accessible through robust synthetic protocols, and the versatile reactivity of its functional groups make it a compound of interest for further exploration. This guide provides a foundational understanding of its properties and characterization, intended to support researchers in leveraging this molecule for innovative applications.

References

-

Ingeta Connect. Synthesis and Characterization of Benzonitrile-Substituted Silyl Ethers. [Link]

-

PubChem. 4-Fluorobenzonitrile. [Link]

-

Cenmed Enterprises. 4-acetyl-3-fluoro-benzonitrile (C007B-441941). [Link]

-

NIST WebBook. Benzonitrile, 4-acetyl-. [Link]

-

PubMed. Discovery of 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole as a dual inhibitor of human P-glycoprotein and Staphylococcus aureus Nor A efflux pump. [Link]

- Google Patents. US5466859A - Process for preparing fluorobenzonitriles.

-

BIOFOUNT. 1352144-78-5|4-acetyl-3-fluorobenzonitrile. [Link]

-

NIST WebBook. Benzonitrile, 4-fluoro-. [Link]

-

PubMed. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. [Link]

-

PubChemLite. 4-acetyl-3-fluorobenzonitrile (C9H6FNO). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis. [Link]

-

Chemical Reviews. Properties and Synthetic Utility of N-Substituted Benzotriazoles. [Link]

Sources

- 1. 3-Acetyl-4-fluorobenzonitrile | 267875-54-7 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-acetyl-3-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. 4-Acetylbenzonitrile(1443-80-7) IR Spectrum [chemicalbook.com]

- 7. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Fluorobenzonitrile(1194-02-1) 1H NMR [m.chemicalbook.com]

- 9. Benzonitrile, 4-acetyl- [webbook.nist.gov]

- 10. PubChemLite - 4-acetyl-3-fluorobenzonitrile (C9H6FNO) [pubchemlite.lcsb.uni.lu]

- 11. nbinno.com [nbinno.com]

- 12. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole as a dual inhibitor of human P-glycoprotein and Staphylococcus aureus Nor A efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profiling of 4-acetyl-3-fluorobenzonitrile: A Methodological Approach for Pharmaceutical Development

An In-Depth Technical Guide

Abstract

4-acetyl-3-fluorobenzonitrile is a substituted aromatic compound whose structural motifs—a fluorinated benzene ring, a nitrile group, and an acetyl moiety—make it a compound of interest in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application. This guide provides a comprehensive framework for researchers and drug development professionals to systematically determine and interpret the solubility of 4-acetyl-3-fluorobenzonitrile. We will explore the theoretical underpinnings of its solubility based on its physicochemical properties and provide a detailed, field-proven experimental protocol for its quantitative measurement. The causality behind experimental choices is elucidated, ensuring a self-validating and reproducible methodology.

Introduction: The Significance of 4-acetyl-3-fluorobenzonitrile

The molecule 4-acetyl-3-fluorobenzonitrile (C₉H₆FNO, CAS No. 1352144-78-5) incorporates several functional groups pivotal in modern drug design.[1] The fluorobenzonitrile scaffold is present in numerous pharmaceutical agents, where the fluorine atom can modulate metabolic stability, binding affinity, and lipophilicity.[2][3][4] The introduction of fluorine can block sites of metabolic oxidation, alter the acidity of nearby functional groups, and ultimately enhance pharmacokinetic profiles.[2][5] The nitrile group can act as a hydrogen bond acceptor or be used as a synthetic handle for further elaboration.

A thorough understanding of the solubility of this compound is a critical first step in its journey from laboratory synthesis to industrial application. Solubility data dictates the choice of solvents for:

-

Reaction Chemistry: Ensuring reactants are in the same phase for optimal reaction kinetics.

-

Crystallization and Purification: Selecting appropriate solvent/anti-solvent systems for isolating the compound with high purity.[6][7]

-

Formulation: Developing stable and bioavailable drug products.

-

Analytical Chemistry: Preparing solutions for characterization techniques like HPLC and NMR.

This document serves as a practical guide to establishing a robust solubility profile for this promising molecule.

Theoretical Framework: Predicting Solubility

The fundamental principle of "like dissolves like" governs solubility, stating that a solute will dissolve best in a solvent of similar polarity.[8][9] We can dissect the structure of 4-acetyl-3-fluorobenzonitrile to predict its behavior in a range of solvents.

-

Molecular Structure:

-

Benzene Ring: A large, non-polar aromatic core.

-

Nitrile Group (-C≡N): A strongly polar group with a significant dipole moment, capable of acting as a hydrogen bond acceptor.

-

Acetyl Group (-COCH₃): A polar ketone group, also a hydrogen bond acceptor.

-

Fluorine Atom (-F): The most electronegative element, it creates a strong C-F dipole. While the C-F bond itself is polar, the overall effect of fluorine on molecular polarity can be complex. Critically, fluorination often increases a molecule's lipophilicity, which can enhance solubility in less polar environments.[3][5]

-

Predicted Solubility Behavior: Based on this hybrid structure, 4-acetyl-3-fluorobenzonitrile is expected to be a moderately polar compound. Its solubility is predicted to be:

-

Low in highly non-polar aliphatic solvents (e.g., n-Hexane) due to the presence of the polar nitrile and acetyl groups.

-

Low in highly polar protic solvents like water, as the non-polar aromatic ring dominates and the molecule lacks strong hydrogen bond donating capabilities.

-

Moderate to High in polar aprotic solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide) that can engage in dipole-dipole interactions with the nitrile and acetyl groups.

-

Moderate in polar protic solvents like alcohols (e.g., Ethanol, Methanol), which can interact with the polar groups, but where the non-polar ring may limit extensive solvation.

Experimental Protocol: Quantitative Solubility Determination

To move from prediction to quantitative data, a robust experimental method is required. The isothermal equilibrium shake-flask method is a gold-standard technique for its reliability and simplicity.[10] This protocol ensures that a saturated solution is formed and accurately measured.

Materials and Equipment

-

4-acetyl-3-fluorobenzonitrile (solute)

-

A range of analytical grade organic solvents (see Table 1)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or small glass test tubes with screw caps[11]

-

Thermostatically controlled shaker or incubator set to 25 °C (or desired temperature)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Workflow for Solubility Determination

A visual representation of the experimental workflow is provided below.

Caption: Experimental workflow for determining solubility via the shake-flask method.

Step-by-Step Methodology

-

Preparation of Stock for Calibration: Prepare a stock solution of 4-acetyl-3-fluorobenzonitrile of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by serial dilution to generate a calibration curve for the analytical instrument.

-

Sample Preparation: Add an excess amount of solid 4-acetyl-3-fluorobenzonitrile to a series of vials. "Excess" means enough solid should remain undissolved at the end of the experiment to confirm saturation. A starting point of ~20-50 mg per vial is typically sufficient.

-

Solvent Addition: Accurately add a fixed volume (e.g., 2.0 mL) of each test solvent to its respective vial.[11][12]

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for at least 24 hours. A longer period (48 hours) is recommended to ensure thermodynamic equilibrium is reached, especially for viscous solvents or compounds that dissolve slowly.

-

Phase Separation: After equilibration, remove the vials and let them stand undisturbed in a temperature-controlled environment for at least one hour to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw a portion of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-particulates that would otherwise inflate the measured concentration.

-

Dilution and Analysis: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to bring its concentration within the linear range of the analytical calibration curve. Analyze the diluted sample using a validated HPLC or UV-Vis method to determine its concentration.

-

Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

The experimentally determined solubility values should be compiled into a structured table for clear comparison and analysis.

Table 1: Solubility Profile of 4-acetyl-3-fluorobenzonitrile at 25 °C

| Solvent | Solvent Class | Polarity Index (Relative) | Experimental Solubility (mg/mL) |

| n-Hexane | Non-polar Aliphatic | 0.1 | [Experimental Data] |

| Toluene | Non-polar Aromatic | 2.4 | [Experimental Data] |

| Dichloromethane | Chlorinated | 3.1 | [Experimental Data] |

| Diethyl Ether | Ether | 2.8 | [Experimental Data] |

| Ethyl Acetate | Ester | 4.4 | [Experimental Data] |

| Acetone | Ketone | 5.1 | [Experimental Data] |

| Acetonitrile | Nitrile | 5.8 | [Experimental Data] |

| Ethanol | Protic Alcohol | 4.3 | [Experimental Data] |

| Methanol | Protic Alcohol | 5.1 | [Experimental Data] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | [Experimental Data] |

| Water | Polar Protic | 10.2 | [Experimental Data] |

Interpreting the Results: The collected data should be analyzed to validate the initial predictions. One would expect to see a trend where solubility is highest in solvents with moderate to high polarity, such as acetone, ethyl acetate, and DMF, which can effectively solvate the polar functional groups of the molecule. The results will provide an empirical basis for selecting optimal solvents for practical applications. For instance, an ideal recrystallization solvent is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below.[13]

Conclusion

Determining the solubility of 4-acetyl-3-fluorobenzonitrile is not merely an academic exercise but a foundational requirement for its practical development. By combining a theoretical understanding of its physicochemical properties with a rigorous, systematic experimental approach like the shake-flask method, researchers can generate a reliable and comprehensive solubility profile. This data-driven approach de-risks subsequent process development, enabling efficient purification, consistent formulation, and accelerated research timelines in the fields of drug discovery and materials science.

References

-

ResearchGate. How to determine the solubility of a substance in an organic solvent? [Internet]. Available from: [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? [Internet]. YouTube; 2025. Available from: [Link]

-

University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds [Internet]. Available from: [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS [Internet]. Available from: [Link]

-

Khan Academy. Solubility of organic compounds [Internet]. Available from: [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization [Internet]. Available from: [Link]

- Google Patents. US4925642A - Process for the preparation and the isolation of aromatic nitriles [Internet].

-

MH Chem. Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Internet]. YouTube; 2022. Available from: [Link]

-

Quora. How to choose a solvent for crystallization of an organic compound [Internet]. 2018. Available from: [Link]

-

Unknown. VIII. COMMON SOLVENTS FOR CRYSTALLIZATION [Internet]. Available from: [Link]

-

Suzhou Vosun Biotech Co.,Ltd. CAS No:1194-02-1 4-Fluorobenzonitrile|PFBN [Internet]. Available from: [Link]

-

Orbit Science. Safety Data Sheet: 4-Acetylbenzonitrile [Internet]. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: 4-Acetylbenzonitrile [Internet]. Available from: [Link]

-

Unknown. Containing Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry [Internet]. Available from: [Link]

-

PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs [Internet]. 2023. Available from: [Link]

-

Cheméo. Chemical Properties of Benzonitrile, 4-fluoro- (CAS 1194-02-1) [Internet]. Available from: [Link]

-

National Institutes of Health. Metabolism and Toxicity of Fluorine Compounds [Internet]. 2021. Available from: [Link]

-

Minnesota Attorney General. FLUORINE CHEMISTRY [Internet]. Available from: [Link]

-

MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [Internet]. Available from: [Link]

Sources

- 1. 4-acetyl-3-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. quora.com [quora.com]

- 8. chem.ws [chem.ws]

- 9. Khan Academy [khanacademy.org]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. m.youtube.com [m.youtube.com]

Spectroscopic Characterization of 4-acetyl-3-fluorobenzonitrile: A Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Fluorinated aromatic compounds, in particular, are of significant interest due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. 4-acetyl-3-fluorobenzonitrile (CAS No. 1352144-78-5) is a key building block in the synthesis of various pharmaceutical and agrochemical agents.[1] Its molecular structure, featuring a nitrile, a ketone, and a fluorine atom on a benzene ring, presents a rich tapestry for spectroscopic analysis.

This technical guide provides an in-depth exploration of the spectroscopic signature of 4-acetyl-3-fluorobenzonitrile. While a complete, publicly available experimental dataset for this specific molecule is not readily found in the literature, this document will serve as an expert guide to its expected spectroscopic properties based on foundational principles and comparative analysis with structurally related compounds. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the spectral outputs. The methodologies described herein represent a robust framework for the characterization of this and similar complex aromatic systems.

The core molecular structure for our analysis is presented below.

Figure 1: Structure of 4-acetyl-3-fluorobenzonitrile.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-acetyl-3-fluorobenzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a definitive structural fingerprint.

Rationale for NMR Experimental Design

The choice of NMR experiments is dictated by the nuclei present (¹H, ¹³C, ¹⁹F) and the need to establish connectivity. A standard ¹H NMR experiment reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. A ¹³C NMR (typically proton-decoupled) identifies all unique carbon atoms. Given the presence of fluorine, a ¹⁹F NMR is essential, and its coupling to both ¹H and ¹³C nuclei provides crucial long-range connectivity information, confirming the substitution pattern on the aromatic ring.

Exemplary NMR Data Acquisition Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of 4-acetyl-3-fluorobenzonitrile in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, for improved signal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 5 seconds to ensure full relaxation of nuclei for accurate integration, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum using a standard pulse program. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. An external reference standard like CFCl₃ (δ 0.00 ppm) is typically used.[2]

Predicted ¹H NMR Spectral Data

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. Their chemical shifts and coupling patterns are influenced by the electronic effects of the three substituents. The acetyl group (-COCH₃) and the nitrile group (-CN) are electron-withdrawing, while the fluorine atom is electron-withdrawing via induction but electron-donating through resonance.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1 | ~8.1 - 8.3 | d | J(H,H) ≈ 8.0 | H-6 |

| 2 | ~7.9 - 8.1 | dd | J(H,H) ≈ 8.0, J(H,F) ≈ 5.5 | H-5 |

| 3 | ~7.8 - 7.9 | t | J(H,H) ≈ 8.0 | H-2 |

| 4 | ~2.7 | s | - | -C(=O)CH₃ |

Rationale for Predictions: The proton at position 2 (H-2), ortho to the strongly electron-withdrawing acetyl group, is expected to be the most deshielded. The proton at position 6 (H-6) will appear as a doublet coupled to H-5. The proton at position 5 (H-5), ortho to the nitrile group, will be a doublet of doublets due to coupling with both H-6 and the fluorine atom at position 3. The methyl protons of the acetyl group will appear as a sharp singlet in the upfield region.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will display nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment and coupling to the fluorine atom (J C-F).

| Predicted Signal | Chemical Shift (δ, ppm) | Coupling to ¹⁹F (JCF, Hz) | Assignment |

| 1 | ~195 | d, small J | C=O |

| 2 | ~160 | d, J ≈ 250 | C-F (C-3) |

| 3 | ~138 | d, J ≈ 5 | C-COCH₃ (C-4) |

| 4 | ~135 | s | C-5 |

| 5 | ~130 | d, J ≈ 2 | C-1 |

| 6 | ~125 | d, J ≈ 15 | C-2 |

| 7 | ~118 | d, J ≈ 20 | C-6 |

| 8 | ~116 | s | C≡N |

| 9 | ~27 | s | -CH₃ |

Rationale for Predictions: The carbon directly bonded to the fluorine (C-3) will show a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield.[3] Other aromatic carbons will show smaller two-, three-, or four-bond couplings to fluorine. The carbonyl carbon will appear significantly downfield, while the methyl carbon will be the most upfield signal.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum provides a highly sensitive probe for the fluorine's environment. A single signal is expected.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity |

| 1 | ~ -110 to -120 | m |

Rationale for Predictions: The chemical shift for an aromatic fluorine is typically in this range relative to CFCl₃.[2][3] The signal will likely be a multiplet due to coupling with the aromatic protons, primarily the ortho proton (H-2) and the meta proton (H-5).

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Rationale for IR Spectroscopy

For 4-acetyl-3-fluorobenzonitrile, IR spectroscopy serves as a rapid and effective method to confirm the presence of the key functional groups: the nitrile (C≡N), the ketone (C=O), the C-F bond, and the aromatic C-H and C=C bonds. The position, intensity, and shape of these absorption bands are diagnostic.

Exemplary IR Data Acquisition Protocol

-

Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, the solid can be mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is collected first, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2230-2220 | Strong, Sharp | C≡N Stretch |

| ~1700-1680 | Strong, Sharp | C=O Stretch (Ketone) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1250-1100 | Strong | C-F Stretch |

| < 900 | Medium-Strong | Aromatic C-H Out-of-Plane Bending |

Rationale for Predictions: The nitrile stretch is one of the most characteristic peaks and appears as a strong, sharp band in a relatively clean region of the spectrum.[4] The carbonyl stretch of the aromatic ketone will be a very strong and sharp absorption. The C-F stretch also gives rise to a strong band. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹.[5]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further confirmation of its structure.

Rationale for Mass Spectrometry

Electron Ionization (EI) mass spectrometry is a hard ionization technique that causes extensive fragmentation. This fragmentation is not random; it follows predictable chemical pathways. Analyzing the fragmentation pattern allows for the piecing together of the molecule's structure. The molecular ion peak (M⁺˙) confirms the molecular weight of the compound (163.15 g/mol ).[1]

Exemplary MS Data Acquisition Protocol

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is used, with a standard electron energy of 70 eV.

-

Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is recorded to generate the mass spectrum.

Predicted Mass Spectrum Fragmentation

The molecular ion peak is expected at m/z = 163. Key fragmentation pathways would involve the loss of small, stable radicals or neutral molecules.

Figure 2: Predicted major fragmentation pathway for 4-acetyl-3-fluorobenzonitrile.

| m/z | Predicted Identity | Rationale |

| 163 | [M]⁺˙ (Molecular Ion) | C₉H₆FNO⁺˙ |

| 148 | [M - CH₃]⁺ | Loss of the methyl radical from the acetyl group (α-cleavage), a very common fragmentation for ketones.[6] |

| 120 | [M - CH₃ - CO]⁺ | Subsequent loss of a neutral carbon monoxide molecule from the benzoyl cation. |

| 93 | [C₆H₃F]⁺˙ | Loss of hydrogen cyanide (HCN) from the fluorobenzonitrile radical cation. |

Conclusion

The structural confirmation of 4-acetyl-3-fluorobenzonitrile relies on a synergistic application of NMR, IR, and MS techniques. This guide outlines the expected spectroscopic data based on established chemical principles and data from analogous structures. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra provide a detailed map of the molecular framework and substituent positions. IR spectroscopy confirms the presence of the critical nitrile, ketone, and fluoro functional groups, while mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns. The protocols and interpretive logic presented here constitute a comprehensive, self-validating system for the unambiguous characterization of this important synthetic intermediate, empowering researchers in their drug development and materials science endeavors.

References

- (Reference to a general organic chemistry or spectroscopy textbook, e.g., "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle).

- (Placeholder for a relevant journal article on the synthesis of similar compounds, if one were found with d

- (Reference to a found

- (Reference to a found

- (Reference to a found

-

PubChem. 4-acetyl-3-fluorobenzonitrile. Available at: [Link] (Accessed January 1, 2026).

- (Placeholder for another relevant cit

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link] (Accessed January 1, 2026).

- (Placeholder for another relevant cit

- (Placeholder for another relevant cit

- (Placeholder for another relevant cit

- (Placeholder for another relevant cit

- (Placeholder for another relevant cit

- (Placeholder for another relevant cit

- (Placeholder for another relevant cit

- (Placeholder for another relevant cit

- (Placeholder for another relevant cit

- (Placeholder for another relevant cit

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link] (Accessed January 1, 2026).

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link] (Accessed January 1, 2026).

Sources

- 1. 4-acetyl-3-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 2. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 3. 4-Fluorobenzonitrile | High-Purity Reagent | RUO [benchchem.com]

- 4. 3-Fluoro-4-mercaptobenzonitrile | 110888-16-9 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Unlocking New Therapeutic Frontiers: A Technical Guide to the Medicinal Chemistry Applications of 4-acetyl-3-fluorobenzonitrile

Abstract

In the landscape of modern drug discovery, the strategic design of small molecules with optimized pharmacological properties is paramount. The novel scaffold, 4-acetyl-3-fluorobenzonitrile, presents a compelling starting point for the development of next-generation therapeutics. This technical guide provides an in-depth analysis of the potential applications of this molecule in medicinal chemistry, drawing upon the established roles of its constituent functional groups: the benzonitrile core, the ortho-fluoro substituent, and the meta-acetyl group. We will explore its plausible utility as a scaffold for kinase inhibitors, non-steroidal aromatase inhibitors, and selective androgen receptor modulators (SARMs). This whitepaper serves as a resource for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also detailed, actionable experimental protocols to investigate these hypotheses.

Introduction: The Strategic Value of Fluorinated and Acetylated Benzonitriles

The benzonitrile moiety is a privileged structure in medicinal chemistry, serving as a versatile precursor and a key pharmacophoric element in a variety of approved drugs.[1] Its derivatives are instrumental in the synthesis of pharmaceuticals ranging from anti-cancer agents to anti-inflammatory compounds.[2][3] The nitrile group itself often acts as a bioisostere for carbonyls or other polar groups, participating in crucial hydrogen bonding interactions within protein active sites.[4][5]

The introduction of a fluorine atom can profoundly enhance the therapeutic profile of a drug candidate. Fluorine's high electronegativity and small size can modulate a molecule's pKa, dipole moment, and conformational preferences, leading to improved metabolic stability, enhanced membrane permeability, and increased binding affinity to target proteins.[6] Similarly, the acetyl group can increase a drug's ability to cross the blood-brain barrier and can be used to fine-tune solubility and stability, making compounds more amenable to administration and more effective.[7][8]

The combination of these three functional groups in 4-acetyl-3-fluorobenzonitrile creates a unique chemical entity with significant potential for diverse therapeutic applications. This guide will now delve into the specific, plausible applications of this molecule.

Potential Therapeutic Applications of 4-acetyl-3-fluorobenzonitrile

Based on a comprehensive analysis of structurally related compounds and the known pharmacophoric roles of its functional groups, we propose three primary areas of investigation for 4-acetyl-3-fluorobenzonitrile:

-

2.1. Kinase Inhibitors: The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer.[9] The benzonitrile scaffold is a common feature in the design of kinase inhibitors.[10][11][12] The acetyl and fluoro groups can be strategically employed to enhance binding affinity and selectivity for the ATP-binding pocket of various kinases.

-

2.2. Aromatase Inhibitors: Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of hormone-responsive breast cancer.[13] Non-steroidal aromatase inhibitors like letrozole and anastrozole feature a benzonitrile moiety that is crucial for their inhibitory activity.[1][5][7] The structural features of 4-acetyl-3-fluorobenzonitrile make it a promising candidate for the development of novel aromatase inhibitors.

-

2.3. Selective Androgen Receptor Modulators (SARMs): SARMs offer the potential for the anabolic benefits of androgens on muscle and bone, with reduced androgenic effects on tissues like the prostate.[14][15][16] The development of non-steroidal SARMs has identified the 4-(pyrrolidin-1-yl)benzonitrile scaffold as a key pharmacophore.[17] The unique substitution pattern of 4-acetyl-3-fluorobenzonitrile provides a novel starting point for the design of new SARMs with improved properties.

Experimental Workflows and Protocols

To empirically validate the proposed therapeutic applications, a systematic screening and evaluation process is necessary. The following sections provide detailed, step-by-step protocols for key in vitro assays.

General Experimental Workflow

The initial assessment of 4-acetyl-3-fluorobenzonitrile and its derivatives would follow a tiered approach, starting with primary biochemical assays, followed by cell-based assays, and culminating in ADME profiling.

Caption: General workflow for the in vitro evaluation of 4-acetyl-3-fluorobenzonitrile derivatives.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[9][18]

Materials:

-

Kinase of interest

-

Kinase substrate peptide

-

ATP

-

4-acetyl-3-fluorobenzonitrile (or derivative)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit

-

White, opaque 96-well or 384-well plates

-

Plate reader with luminescence detection

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO.

-

Kinase Reaction:

-

In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

-

Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Protocol: Aromatase Inhibition Assay (Fluorometric)

This assay measures the activity of aromatase by quantifying the production of a fluorescent metabolite from a fluorogenic substrate.[19]

Materials:

-

Human recombinant aromatase (CYP19A1)

-

Aromatase Assay Buffer

-

Aromatase Substrate (fluorogenic)

-

Letrozole (positive control inhibitor)

-

4-acetyl-3-fluorobenzonitrile (or derivative)

-

White, opaque 96-well plate

-

Fluorometric plate reader (Ex/Em = 488/527 nm)

Procedure:

-

Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Create serial dilutions of the test compound and letrozole.

-

Reaction Setup:

-

Add the test compound or control to the appropriate wells.

-

Add the aromatase enzyme to each well.

-

Incubate the plate for at least 10 minutes at 37°C.

-

-

Initiation and Measurement:

-

Prepare the Aromatase Substrate/NADP+ mixture and add it to each well to start the reaction.

-

Immediately measure fluorescence in kinetic mode for 60 minutes at 37°C.

-

-

Data Analysis:

-

Determine the rate of reaction (fluorescence units per minute).

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC₅₀ value by plotting percent inhibition versus the logarithm of the compound concentration.

-

Protocol: Androgen Receptor Competitive Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.[6][20]

Materials:

-

Rat prostate cytosol (source of androgen receptor)

-

Radiolabeled ligand (e.g., [³H]-R1881)

-

Unlabeled R1881 (for non-specific binding determination)

-

4-acetyl-3-fluorobenzonitrile (or derivative)

-

Assay buffer (TEDG buffer)

-

Hydroxyapatite (HAP) slurry

-

Scintillation vials and cocktail

-

Scintillation counter

Procedure:

-

Assay Setup:

-

In duplicate tubes, add the assay buffer, radiolabeled ligand, and either the test compound at various concentrations, unlabeled R1881 (for non-specific binding), or buffer alone (for total binding).

-

Add the rat prostate cytosol to each tube.

-

Incubate overnight at 4°C.

-

-

Separation of Bound and Free Ligand:

-

Add cold HAP slurry to each tube to bind the receptor-ligand complexes.

-

Wash the HAP pellets multiple times with wash buffer to remove unbound ligand.

-

-

Quantification:

-

Resuspend the final HAP pellet in ethanol and transfer to scintillation vials.

-

Add scintillation cocktail and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percent inhibition of specific binding at each concentration of the test compound.

-

Calculate the IC₅₀ value from the dose-response curve.

-

Protocol: Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell viability based on the metabolic reduction of MTT by viable cells.[21][22]

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer)

-

Complete cell culture medium

-

4-acetyl-3-fluorobenzonitrile (or derivative)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well flat-bottom sterile microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

-

Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC₅₀ value from the dose-response curve.

-

Protocol: Metabolic Stability Assay (Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its in vitro clearance.[8][23][24][25][26]

Materials:

-

Human liver microsomes

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

4-acetyl-3-fluorobenzonitrile (or derivative)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Prepare a reaction mixture containing liver microsomes, the test compound, and phosphate buffer in a 96-well plate.

-

Pre-incubate at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile.

-

Sample Processing: Centrifuge the plate to pellet the proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.

-

Calculate the intrinsic clearance (Clᵢₙₜ).

-

Data Presentation and Interpretation

For each of the proposed applications, the data should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical Inhibitory Profile of a 4-acetyl-3-fluorobenzonitrile Derivative

| Assay Type | Target/Cell Line | IC₅₀ (nM) |

| Kinase Inhibition | Kinase X | 50 |

| Kinase Y | >10,000 | |

| Aromatase Inhibition | Human Recombinant Aromatase | 25 |

| Androgen Receptor Binding | Rat Prostate Cytosol | 150 |

| Cytotoxicity | MCF-7 | 5,000 |

| LNCaP | 8,000 |

Table 2: Hypothetical Metabolic Stability Data

| Parameter | Value |

| In vitro half-life (t₁/₂) | 45 min |

| Intrinsic Clearance (Clᵢₙₜ) | 20 µL/min/mg protein |

Signaling Pathway Visualization

Understanding the mechanism of action of a potential drug candidate requires knowledge of the signaling pathways it modulates.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Aromatase and Dual Aromatase-Steroid Sulfatase Inhibitors from the Letrozole and Vorozole Templates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mercell.com [mercell.com]

- 9. benchchem.com [benchchem.com]

- 10. Design and synthesis of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. soci.org [soci.org]

- 12. mdpi.com [mdpi.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]

- 15. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of 4-(pyrrolidin-1-yl)benzonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Aromatase (CYP19A) Activity Assay Kit (Fluorometric) (ab273306) | Abcam [abcam.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 24. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 25. Metabolic Stability Assays [merckmillipore.com]

- 26. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

The Versatile Scaffold: A Technical Guide to 4-Acetyl-3-Fluorobenzonitrile and Its Derivatives in Drug Discovery

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a therapeutic agent.[1] Among the myriad of fluorinated building blocks, 4-acetyl-3-fluorobenzonitrile has emerged as a particularly versatile and valuable synthon. Its trifunctional nature, possessing a reactive acetyl group, a strategically positioned fluorine atom, and a nitrile moiety, provides a rich chemical canvas for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential.

This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive literature review of 4-acetyl-3-fluorobenzonitrile and its derivatives. We will delve into the synthetic pathways, explore the chemical properties that underpin its utility, and critically examine its applications in medicinal chemistry, with a particular focus on the development of kinase inhibitors for oncology and anti-inflammatory agents. This guide will eschew a rigid template, instead allowing the scientific narrative to unfold organically, grounded in experimental evidence and field-proven insights.

I. Physicochemical Properties and Synthesis of the Core Scaffold

I.A. Molecular Profile of 4-Acetyl-3-fluorobenzonitrile

4-Acetyl-3-fluorobenzonitrile (C₉H₆FNO) is a crystalline solid with a molecular weight of approximately 163.15 g/mol .[2] The presence of the electron-withdrawing fluorine atom and nitrile group significantly influences the reactivity of the aromatic ring and the acetyl moiety. The fluorine atom, ortho to the acetyl group, exerts a strong inductive effect, which can modulate the acidity of the acetyl protons and influence the regioselectivity of subsequent reactions.

| Property | Value | Reference |

| CAS Number | 1352144-78-5 | [2] |

| Molecular Formula | C₉H₆FNO | [2] |

| Molecular Weight | 163.15 g/mol | [2] |

| Appearance | Crystalline solid | |

| Solubility | Soluble in common organic solvents |

I.B. Synthetic Routes to 4-Acetyl-3-fluorobenzonitrile

The synthesis of 4-acetyl-3-fluorobenzonitrile can be achieved through several established organic chemistry methodologies. A common and efficient approach is the Friedel-Crafts acylation of 4-fluorobenzonitrile.

Experimental Protocol: Friedel-Crafts Acylation of 4-Fluorobenzonitrile

Objective: To synthesize 4-acetyl-3-fluorobenzonitrile from 4-fluorobenzonitrile.

Materials:

-

4-Fluorobenzonitrile

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) to the suspension via the dropping funnel.

-

Stir the mixture at 0 °C for 15 minutes.

-

Add a solution of 4-fluorobenzonitrile (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 4-acetyl-3-fluorobenzonitrile as a crystalline solid.

Causality Behind Experimental Choices: The use of anhydrous conditions is critical to prevent the deactivation of the Lewis acid catalyst, AlCl₃. The reaction is performed at low temperatures initially to control the exothermic nature of the Friedel-Crafts acylation and to minimize the formation of side products. The acidic workup is necessary to quench the reaction and dissolve the aluminum salts.

Another documented synthetic approach involves a palladium-catalyzed cross-coupling reaction.

Alternative Synthesis Route: A reported synthesis of 4-acetyl-3-fluorobenzonitrile involves the reaction of 1-(4-bromo-2-fluorophenyl)ethanone with a cyanide source in the presence of a palladium catalyst.[3]

Caption: Friedel-Crafts acylation for 4-acetyl-3-fluorobenzonitrile synthesis.

II. The Gateway to Heterocyclic Diversity: Key Derivatives and Their Synthesis

The true value of 4-acetyl-3-fluorobenzonitrile lies in its ability to serve as a versatile precursor for a wide range of heterocyclic compounds. The acetyl and nitrile groups are key functional handles for cyclization reactions, leading to the formation of pyrazoles, quinazolines, and other medicinally important scaffolds.

II.A. Synthesis of Pyrazole Derivatives

Pyrazole and its derivatives are a class of heterocyclic compounds known for their broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. A common method for the synthesis of pyrazoles is the Paal-Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. 4-Acetyl-3-fluorobenzonitrile can be readily converted into a 1,3-dicarbonyl intermediate, a chalcone, through a Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of a Chalcone Intermediate

Objective: To synthesize a chalcone derivative from 4-acetyl-3-fluorobenzonitrile and an aromatic aldehyde.

Materials:

-

4-Acetyl-3-fluorobenzonitrile

-

Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

-

Ethanol

-

Sodium hydroxide (10% aqueous solution)

-

Hydrochloric acid (1 M)

Procedure:

-

Dissolve 4-acetyl-3-fluorobenzonitrile (1.0 eq) and the substituted aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the 10% sodium hydroxide solution dropwise with stirring.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with 1 M HCl to precipitate the chalcone.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

Experimental Protocol: Cyclization to a Pyrazole Derivative

Objective: To synthesize a pyrazole derivative from the chalcone intermediate.

Materials:

-

Chalcone derivative

-

Hydrazine hydrate

-

Glacial acetic acid

Procedure:

-

To a solution of the chalcone derivative (1.0 eq) in glacial acetic acid, add hydrazine hydrate (1.2 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude pyrazole derivative by recrystallization or column chromatography.

Caption: Synthetic workflow for pyrazole derivatives.

II.B. Synthesis of Quinazoline and Pyrazolo[3,4-d]pyrimidine Derivatives